6-oxaspiro[3.5]nonan-9-ol
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Overview
Description
6-Oxaspiro[3.5]nonan-9-ol is a chemical compound with the molecular formula C8H14O2. It features a unique spirocyclic structure, which makes it an interesting subject for various scientific studies and applications. This compound is often used as a building block in the synthesis of more complex molecules, contributing to advancements in fields such as drug discovery, material science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxaspiro[3.5]nonan-9-ol typically involves the formation of the spirocyclic ring system. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with a spirocyclic ketone can yield this compound through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.5]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
6-Oxaspiro[3.5]nonan-9-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-oxaspiro[3.5]nonan-9-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure can provide unique binding properties, enhancing its efficacy in certain applications .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[3.5]nonan-9-amine: This compound features an amine group instead of a hydroxyl group, which can alter its reactivity and applications.
6-Azaspiro[3.5]nonan-9-ol:
Uniqueness
6-Oxaspiro[3.5]nonan-9-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
1498004-81-1 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.